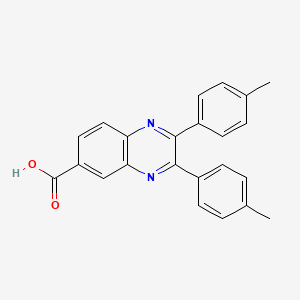
2-(8-methoxy-5-quinolinyl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(8-methoxy-5-quinolinyl)phenol, also known as MQP, is a chemical compound that has attracted significant interest in the scientific community due to its potential applications in various fields. MQP is a heterocyclic compound that consists of a quinoline ring and a phenol group. It has been studied extensively for its biological and pharmacological properties, including its potential as an anticancer agent.
作用机制
The mechanism of action of 2-(8-methoxy-5-quinolinyl)phenol is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell division in cancer cells. 2-(8-methoxy-5-quinolinyl)phenol has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a promising mechanism for the development of new anticancer drugs.
Biochemical and Physiological Effects:
2-(8-methoxy-5-quinolinyl)phenol has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and disruption of mitochondrial function. It has also been shown to modulate the activity of various enzymes and transcription factors involved in cancer cell growth and survival.
实验室实验的优点和局限性
2-(8-methoxy-5-quinolinyl)phenol has several advantages for lab experiments, including its high potency and selectivity against cancer cells, as well as its ability to induce apoptosis. However, its solubility and stability can be a limitation for some experiments, and further optimization of its formulation may be necessary to improve its efficacy.
未来方向
There are several future directions for the study of 2-(8-methoxy-5-quinolinyl)phenol, including the development of new analogs with improved potency and selectivity against cancer cells. The use of 2-(8-methoxy-5-quinolinyl)phenol in combination with other anticancer drugs may also be explored to enhance its efficacy. Additionally, the molecular mechanism of action of 2-(8-methoxy-5-quinolinyl)phenol needs to be further elucidated to identify new targets for the development of anticancer drugs. Finally, the potential applications of 2-(8-methoxy-5-quinolinyl)phenol in other fields, such as agriculture and environmental science, should also be explored.
Conclusion:
In conclusion, 2-(8-methoxy-5-quinolinyl)phenol is a promising chemical compound that has attracted significant interest in the scientific community due to its potential applications in various fields. Its synthesis method has been optimized to achieve high yields and purity, making it a viable option for large-scale production. 2-(8-methoxy-5-quinolinyl)phenol has been shown to exhibit potent anticancer activity, antibacterial and antifungal properties, and has several advantages for lab experiments. However, further research is needed to fully understand its mechanism of action and to identify new targets for the development of anticancer drugs.
合成方法
2-(8-methoxy-5-quinolinyl)phenol can be synthesized through a multi-step process involving the condensation of 8-methoxyquinoline-5-carboxaldehyde and 2-hydroxybenzaldehyde in the presence of a base. The resulting intermediate is then subjected to a reduction reaction using sodium borohydride to yield 2-(8-methoxy-5-quinolinyl)phenol. The synthesis method of 2-(8-methoxy-5-quinolinyl)phenol has been optimized to achieve high yields and purity, making it a viable option for large-scale production.
科学研究应用
2-(8-methoxy-5-quinolinyl)phenol has been studied extensively for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. It has been found to exhibit potent anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. 2-(8-methoxy-5-quinolinyl)phenol has also been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
属性
IUPAC Name |
2-(8-methoxyquinolin-5-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c1-19-15-9-8-11(12-5-2-3-7-14(12)18)13-6-4-10-17-16(13)15/h2-10,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFSZXNPPXCBCHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)C3=CC=CC=C3O)C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1-benzyl-4-(4-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6116791.png)
![N-[2-({[(5-methyl-1H-benzimidazol-2-yl)thio]acetyl}amino)phenyl]-4-(trifluoromethyl)benzamide](/img/structure/B6116797.png)
![5-(1-propionyl-2-pyrrolidinyl)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)-2-thiophenecarboxamide](/img/structure/B6116805.png)
![7-(2-methoxyethyl)-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6116813.png)
![1-(4-ethyl-1-piperazinyl)-3-[2-methoxy-4-({[(5-methyl-2-furyl)methyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6116834.png)
![1-(4-chlorophenoxy)-3-{[(1-phenylcyclopentyl)methyl]amino}-2-propanol](/img/structure/B6116839.png)
![7-(2-cyclohexylethyl)-2-[3-(3-methyl-1H-pyrazol-1-yl)propanoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6116842.png)
![ethyl {3,5-dimethyl-4-[(3-methyl-4-nitrobenzoyl)amino]-1H-pyrazol-1-yl}acetate](/img/structure/B6116850.png)
![2,2'-[piperazine-1,4-diylbis(methylene)]bis[4-methyl-6-(1-methylcyclohexyl)phenol]](/img/structure/B6116852.png)
![N-(1,4-dioxan-2-ylmethyl)-N-methyl-4-{[1-(3-pyridinylcarbonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6116857.png)


![N-(6,6-dimethyl-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-yl)-2-[4-(2-oxo-1-imidazolidinyl)phenyl]acetamide](/img/structure/B6116870.png)
![4-({3-[(3-fluorophenyl)amino]-1-piperidinyl}methyl)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B6116878.png)